molecular formula C9H6Cl6N2O2 B13784228 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide CAS No. 74039-14-8

1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide

Cat. No.: B13784228
CAS No.: 74039-14-8
M. Wt: 386.9 g/mol
InChI Key: NUWGHXFZRLXKOI-UHFFFAOYSA-N
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Description

1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide is a halogenated norbornene derivative characterized by a bicyclo[2.2.1]heptene core substituted with six chlorine atoms and two carboxamide groups at positions 2 and 2. These compounds are synthesized via Diels-Alder reactions involving hexachlorocyclopentadiene and maleic anhydride or analogous reagents, followed by functional group modifications (e.g., conversion to amides) .

Key properties of norbornene derivatives include high thermal stability and resistance to degradation, attributed to their rigid bicyclic framework and halogen content. These traits make them valuable in flame retardants, polymer additives, and pesticide intermediates . Regulatory information for related compounds, such as HET acid, highlights their classification as hazardous substances under UN2928 and EC204-078-9, with strict handling protocols .

Properties

CAS No.

74039-14-8

Molecular Formula

C9H6Cl6N2O2

Molecular Weight

386.9 g/mol

IUPAC Name

1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

InChI

InChI=1S/C9H6Cl6N2O2/c10-5-1-2-6(11,9(5,14)15)8(13,4(17)19)7(5,12)3(16)18/h1-2H,(H2,16,18)(H2,17,19)

InChI Key

NUWGHXFZRLXKOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C(C(C1(C2(Cl)Cl)Cl)(C(=O)N)Cl)(C(=O)N)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide typically involves the chlorination of norbornene derivatives followed by amide formation. One common synthetic route includes the reaction of hexachloronorbornene with ammonia or amines under controlled conditions. Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity through optimized reaction parameters and purification techniques .

Chemical Reactions Analysis

1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological or chemical context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Norbornene Derivatives

Compound Name Molecular Formula CAS Number Functional Groups Key Applications References
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid (HET acid) C₉H₄Cl₆O₄ 115-28-6 Dicarboxylic acid Flame retardant precursor
Endosulfan (α-isomer) C₉H₆Cl₆O₃S 959-98-8 Cyclic sulfite, dimethanol Insecticide
Dechlorane 604 (5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene) C₁₃H₄Cl₁₀ 34571-15-8 Tetrachlorophenyl substituent Flame retardant in polymers
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene C₁₃H₃Cl₁₁ 36439-47-1 Pentachlorophenyl substituent Research applications
N-Ethylmercuri-1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboximide C₁₁H₇Cl₆HgNO₂ 2597-93-5 Mercury-containing carboximide Historical fungicide (now restricted)

Functional Group Impact

  • Carboxylic Acid vs.
  • Sulfite vs. Halogenated Phenyl Groups : Endosulfan’s cyclic sulfite group confers pesticidal activity by disrupting insect neurotransmission , while Dechlorane 604’s tetrachlorophenyl substituent enhances flame-retardant efficacy through synergistic halogen-aromatic interactions .

Environmental and Regulatory Profiles

  • Endosulfan : Banned in many countries due to neurotoxicity and persistence .
  • Dechlorane Relatives : Classified as persistent organic pollutants (POPs) under the Stockholm Convention but still used in specialized industrial applications .
  • Mercury Derivatives : Heavily restricted due to mercury toxicity, as seen in N-ethylmercuri derivatives .

Thermal and Chemical Stability

  • HET Acid : Decomposes at ~300°C, forming stable chlorinated byproducts .
  • Dechlorane 604 : Exhibits higher thermal stability (>400°C), making it suitable for high-temperature polymers .
  • Endosulfan : Degrades into endosulfan sulfate, a persistent metabolite with comparable toxicity .

Research Findings and Data

Table 2: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Water Solubility (mg/L) Log Kow
HET acid 240–245 N/A 0.1 (25°C) 4.8
Endosulfan (α-isomer) 109–110 106 (0.1 mmHg) 0.32 (25°C) 4.7
Dechlorane 604 185–190 Sublimes Insoluble 8.2

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